Dimethyloctadecylsilane (CAS 32395-58-7) is a monofunctional, hydride-terminated organosilicon compound featuring a long 18-carbon hydrophobic tail and two sterically bulky methyl groups . Unlike highly reactive halosilanes, this compound utilizes a stable silicon-hydrogen (Si-H) bond as its primary reactive site, making it a specialized precursor for dehydrogenative coupling and hydrosilylation reactions . In procurement and material design, it is primarily selected to synthesize highly reproducible, non-crosslinked self-assembled monolayers (SAMs), robust C18 stationary phases for chromatography, and superhydrophobic surface coatings where precise molecular control is required without the generation of corrosive byproducts .
Buyers often consider octadecyltrichlorosilane (OTS) or chlorodimethyloctadecylsilane as cheaper or more common substitutes for C18 surface functionalization. However, OTS is trifunctional and highly moisture-sensitive, leading to uncontrolled vertical polymerization and the formation of uneven multilayers rather than true monolayers [1]. Furthermore, both OTS and monochlorosilanes release stoichiometric amounts of corrosive hydrogen chloride (HCl) gas upon reaction with surface hydroxyls[2]. This HCl byproduct can aggressively etch acid-sensitive substrates, degrade delicate microelectronic components, and dissolve metal oxide nanoparticles. Dimethyloctadecylsilane circumvents these failure modes entirely: its monofunctionality strictly limits reaction to a single molecular layer, and its Si-H reactive group undergoes dehydrogenative coupling to release only benign hydrogen gas, preserving substrate integrity [2].
When modifying acid-sensitive substrates such as metal oxides or quantum dots, the choice of silane precursor dictates structural survival. Standard chlorosilanes like chlorodimethyloctadecylsilane generate 1 equivalent of corrosive HCl per coupled molecule, which can etch substrates and require extensive post-reaction washing [1]. In contrast, dimethyloctadecylsilane reacts via dehydrogenative coupling, producing 0 equivalents of HCl and releasing only hydrogen gas [1]. This allows for the direct functionalization of delicate materials like germanium nanosheets or silicon quantum dots without acid-induced degradation.
| Evidence Dimension | Corrosive byproduct generation during surface coupling |
| Target Compound Data | 0 equivalents HCl (produces H2 gas) |
| Comparator Or Baseline | Chlorodimethyloctadecylsilane: 1 equivalent HCl per mole |
| Quantified Difference | 100% reduction in acidic byproducts |
| Conditions | Dehydrogenative coupling vs. standard condensation on hydroxylated/hydride-terminated surfaces |
Crucial for procuring precursors for microelectronics or nanoparticle synthesis where acid etching destroys the product.
In the fabrication of self-assembled monolayers (SAMs), trifunctional silanes like octadecyltrichlorosilane (OTS) are notoriously difficult to control, often forming polymeric multilayers due to trace moisture cross-linking [1]. Dimethyloctadecylsilane, being strictly monofunctional with two sterically hindering methyl groups, is structurally incapable of cross-linking. It self-limits to a true, reproducible monomolecular layer, ensuring precise dielectric or surface energy properties across manufacturing batches without requiring extreme anhydrous processing environments [1].
| Evidence Dimension | Vertical cross-linking / Multilayer formation |
| Target Compound Data | 0% cross-linking (Self-limiting true monolayer) |
| Comparator Or Baseline | Octadecyltrichlorosilane (OTS): High propensity for uncontrolled multilayer polymerization |
| Quantified Difference | Absolute elimination of vertical polymerization |
| Conditions | SAM deposition in ambient or trace-moisture environments |
Essential for semiconductor and sensor manufacturers who require strict lot-to-lot reproducibility without the need for extreme anhydrous processing.
Dimethyloctadecylsilane is the critical surface-modifying ligand used in high-performance C18 stationary phases designed for oligonucleotide separations. Conventional silica-based C18 phases degrade rapidly under the elevated pH conditions required for these separations. However, silica functionalized with surface-modified dimethyloctadecylsilane demonstrates exceptional alkaline resistance, showing less than a 1% change in retention time over 20,000 column volumes when subjected to aggressive testing at pH 10 and 60 °C[1].
| Evidence Dimension | Retention time stability (Column lifetime) |
| Target Compound Data | <1% change over 20,000 column volumes |
| Comparator Or Baseline | Conventional C18 phases: Rapid degradation/retention shift under high pH |
| Quantified Difference | Maintains >99% retention stability under alkaline stress |
| Conditions | pH 10 buffer, 60 °C operating temperature, 20,000 column volumes |
Justifies the procurement of this specific silane for manufacturing highly durable, premium HPLC columns for the biopharmaceutical industry.
The bulkiness of the octadecyl group combined with the specific grafting density achievable with dimethyloctadecylsilane allows for the creation of superhydrophobic materials. When applied to mesoporous silica (SBA-15), dimethyloctadecylsilane modification yields a surface with a water contact angle of 157°, compared to the complete wetting (<10°) observed on bare SBA-15 [1]. Furthermore, this superhydrophobicity remains highly stable, effectively shielding internal silanol sites from water penetration even during subsequent aqueous redox reactions [1].
| Evidence Dimension | Water contact angle |
| Target Compound Data | 157° (Superhydrophobic) |
| Comparator Or Baseline | Bare SBA-15 baseline: <10° (Fully wetting) |
| Quantified Difference | >147° increase in contact angle |
| Conditions | Grafted onto SBA-15 mesoporous silica, measured with water droplet |
Validates the compound as a premium procurement choice for manufacturing advanced moisture barriers and waterproof catalytic supports.
Directly leveraging its resistance to alkaline degradation, this compound is a critical precursor for manufacturing premium C18 columns used in oligonucleotide and peptide separations, ensuring long-term retention stability [1].
Because it reacts via dehydrogenative coupling rather than releasing HCl, it is the preferred choice for attaching C18 hydrophobic chains to delicate substrates like quantum dots, germanium nanosheets, or metal oxides without causing acid-induced etching [2].
Its monofunctional nature and steric hindrance prevent vertical cross-linking, making it ideal for depositing strictly monomolecular dielectric or anti-stiction coatings in semiconductor manufacturing, where batch-to-batch thickness reproducibility is paramount [3].
Utilized to create robust, moisture-resistant barriers in catalytic or antibacterial systems, achieving contact angles >150° while protecting internal pore structures from unwanted aqueous degradation [4].
Irritant